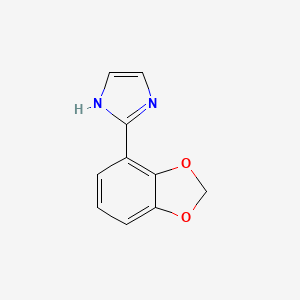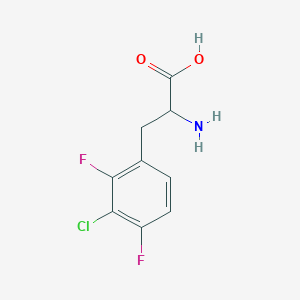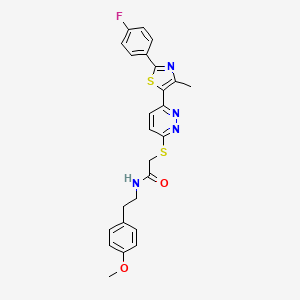![molecular formula C19H15N3O3S B2354060 N-(2-metoxifenil)-2-([1]benzofuro[3,2-d]pirimidin-4-ilsulfanyl)acetamida CAS No. 848222-10-6](/img/structure/B2354060.png)
N-(2-metoxifenil)-2-([1]benzofuro[3,2-d]pirimidin-4-ilsulfanyl)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C19H15N3O3S . It has a molecular weight of 365.4 g/mol . The compound is also known by other names such as SMR000035237 and MLS000039530 .
Molecular Structure Analysis
The compound has a complex structure that includes a benzofuro[3,2-d]pyrimidine ring attached to a sulfanyl group, which is connected to an acetamide group with a 2-methoxyphenyl substituent . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 3.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 103 Ų . The compound has a complexity of 495 .Aplicaciones Científicas De Investigación
Agentes Antileucémicos
Los derivados de benzofuro [3,2-c]quinolina, que son estructuralmente similares al compuesto en cuestión, se han evaluado por su potencial como agentes antileucémicos . Estos compuestos han mostrado una excelente actividad antileucémica y selectividad .
Actividades Anticancerígenas
Se sintetizó una serie de diversos furo [2,3-d]pirimidinas y benzofuro [3,2-d]pirimidinas y se cribaron por sus efectos antitumorales contra las líneas celulares HepG2, Bel-7402 y HeLa in vitro . Uno de los compuestos exhibió la mejor actividad antitumoral contra las líneas celulares HepG2 probadas con una IC50 de 0.70 µM .
Actividad Inhibitoria de la Topoisomerasa II
Los compuestos con una estructura similar al compuesto en cuestión han mostrado una actividad inhibitoria significativa de la topoisomerasa II . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades donde la topoisomerasa II juega un papel clave, como ciertos tipos de cáncer.
Actividad Leishmanicida
Un compuesto llamado N-(2-metoxifenil)-1-metil-1H-benzimidazol-2-amina, que tiene una estructura similar al compuesto en cuestión, demostró actividad leishmanicida . Esto sugiere aplicaciones potenciales en el tratamiento de la Leishmaniasis.
Mecanismo De Acción
The mechanism of action of BFPMA is not fully understood. However, studies suggest that BFPMA may exert its antitumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell survival and proliferation, and its dysregulation has been implicated in various types of cancer. BFPMA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BFPMA has been shown to have various biochemical and physiological effects. In addition to its antitumor activity, BFPMA has been shown to have anti-inflammatory activity. Studies have shown that BFPMA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BFPMA has also been shown to have antiviral activity against the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BFPMA is its potential therapeutic applications in cancer treatment. BFPMA has been shown to be effective against various types of cancer cells, and its mechanism of action suggests that it may have a broad spectrum of antitumor activity. However, one of the limitations of BFPMA is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on BFPMA. One area of research could be to investigate the potential of BFPMA in combination with other anticancer agents to enhance its efficacy. Another area of research could be to develop more efficient synthesis methods for BFPMA to improve its yield and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BFPMA and its potential applications in other areas such as inflammation and viral infections.
Métodos De Síntesis
The synthesis of BFPMA involves the reaction of 2-mercaptobenzofuran and 4-bromo-6-chloropyrimidine in the presence of cesium carbonate and copper(I) iodide in N,N-dimethylformamide. The resulting intermediate is then treated with N-(2-methoxyphenyl)acetamide in the presence of palladium acetate and triphenylphosphine to produce BFPMA. The overall yield of this synthesis method is approximately 40%.
Propiedades
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-15-9-5-3-7-13(15)22-16(23)10-26-19-18-17(20-11-21-19)12-6-2-4-8-14(12)25-18/h2-9,11H,10H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYHMFMPAMLLIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


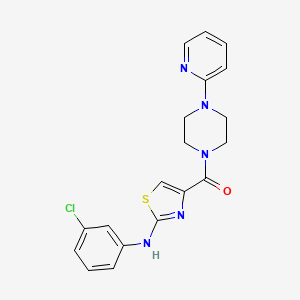
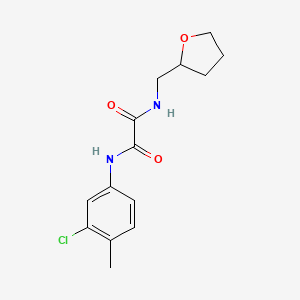
![Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2353980.png)
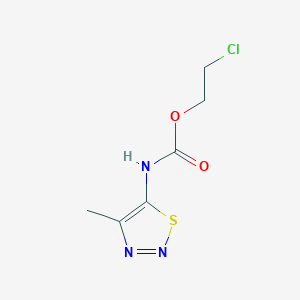
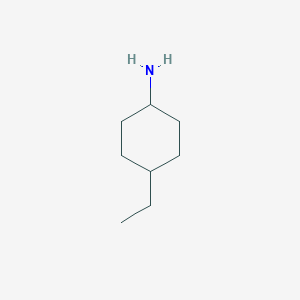
![2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2353983.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)
![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)
